2,3,3',4,5'-Pentabromodiphenyl ether
Beschreibung
IUPAC Nomenclature and Structural Characteristics
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex aromatic ether compounds. According to systematic naming protocols, this compound can be designated as 1,2,3-tribromo-4-(3,5-dibromophenoxy)benzene, which precisely describes the substitution pattern of bromine atoms on the two phenyl rings connected through an ether linkage. The systematic name clearly indicates that one phenyl ring carries three bromine substituents at positions 1, 2, and 3, while the second phenyl ring contains two bromine atoms at positions 3 and 5 relative to the ether oxygen connection point.
The structural architecture of this compound consists of two benzene rings linked by a single oxygen atom, creating the characteristic diphenyl ether framework common to all polybrominated diphenyl ether compounds. The five bromine atoms are strategically positioned to create a specific three-dimensional molecular geometry that influences the compound's physical properties and environmental behavior. The numbering system employed in the common name uses primed and unprimed notation to distinguish between the two aromatic rings, with unprimed numbers referring to positions on one ring and primed numbers indicating positions on the second ring.
This particular substitution pattern places bromine atoms at positions that create significant steric hindrance and electronic effects within the molecular structure. The presence of multiple bromine atoms on each ring results in substantial electron withdrawal from the aromatic systems, affecting the compound's reactivity and stability characteristics. The ether linkage provides rotational freedom between the two aromatic rings, although the bulky bromine substituents may restrict certain conformational arrangements due to steric interactions.
Eigenschaften
IUPAC Name |
1,2,3-tribromo-4-(3,5-dibromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5O/c13-6-3-7(14)5-8(4-6)18-10-2-1-9(15)11(16)12(10)17/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKPKHVLHGOKOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC2=CC(=CC(=C2)Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879920 | |
| Record name | BDE-108 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446254-71-3 | |
| Record name | 2,3,3',4,5'-Pentabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-108 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',4,5'-PENTABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34PKV25J89 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Wirkmechanismus
Target of Action
2,3,3’,4,5’-Pentabromodiphenyl ether is a brominated flame retardant that belongs to the group of polybrominated diphenyl ethers (PBDEs)
Mode of Action
It is known that pbdes, including 2,3,3’,4,5’-pentabromodiphenyl ether, are lipophilic and stable, allowing them to bioaccumulate in the environment .
Biochemical Pathways
It is known that pbdes can affect various biological processes, potentially disrupting endocrine function and causing neurodevelopmental toxicity .
Pharmacokinetics
Due to its lipophilic nature, it is likely to accumulate in fatty tissues .
Result of Action
Pbdes have been associated with a variety of health effects, including endocrine disruption and neurodevelopmental toxicity .
Action Environment
The action of 2,3,3’,4,5’-Pentabromodiphenyl ether can be influenced by various environmental factors. Its persistence and bioaccumulation potential allow it to remain in the environment for extended periods . Furthermore, its lipophilic nature means it can accumulate in fatty tissues, potentially leading to biomagnification in food webs .
Biologische Aktivität
Overview
2,3,3',4,5'-Pentabromodiphenyl ether (commonly referred to as pentaBDE) is a member of the polybrominated diphenyl ethers (PBDEs), which are widely used as flame retardants in various consumer products. Due to their persistence in the environment and potential health risks, pentaBDE has garnered significant attention in toxicological research.
Chemical Structure and Properties
PentaBDE consists of five bromine atoms attached to a diphenyl ether backbone. Its chemical structure contributes to its stability and resistance to degradation, leading to bioaccumulation in living organisms. The compound's high lipophilicity enhances its ability to accumulate in fatty tissues, raising concerns regarding its long-term effects on human health and the environment.
Biological Activity
Toxicological Effects
Research indicates that pentaBDE exhibits various toxicological effects, particularly on the liver and endocrine system. Key findings include:
- Liver Toxicity : Animal studies have demonstrated that exposure to pentaBDE can lead to liver enlargement and alterations in liver enzyme activity. Specifically, it has been shown to induce hepatic cytochrome P450 enzymes, which are involved in drug metabolism and detoxification processes .
- Neurodevelopmental Impact : Neonatal exposure to pentaBDE has been linked to neurobehavioral changes in rodents. For example, studies reported that exposure during critical developmental windows could result in long-term deficits in motor behavior and cognitive function .
- Endocrine Disruption : PentaBDE has been associated with disruptions in thyroid hormone levels. This can potentially lead to developmental issues and metabolic disorders due to the role of thyroid hormones in growth and development .
Environmental Persistence and Bioaccumulation
PentaBDE is classified as persistent and bioaccumulative. It has been detected in various environmental matrices including air, water, soil, and biota. Notably, congeners derived from pentaBDE have been found in human breast milk, indicating significant bioaccumulation and potential for human exposure through dietary sources .
Case Studies
Several case studies have explored the implications of pentaBDE exposure:
- Biomonitoring Studies : Research highlighted the prevalence of PBDEs in human populations, demonstrating that pentaBDE levels correlate with dietary habits and environmental exposure .
- Animal Models : Studies involving rodent models have shown that exposure to pentaBDE during critical developmental periods can lead to persistent neurotoxic effects. For instance, neonatal mice exposed to pentaBDE exhibited alterations in spontaneous motor behavior that worsened with age .
Summary of Research Findings
Wissenschaftliche Forschungsanwendungen
Flame Retardant Applications
a. Overview of Usage
BDE-99 is primarily employed as a flame retardant in a variety of products, particularly in flexible polyurethane foams used in furniture and mattresses. Its flame-retardant properties make it suitable for applications where fire safety is paramount.
b. Market Demand and Production
The global demand for PBDEs, including BDE-99, has fluctuated over the years. In 2001, the estimated annual demand for commercial pentaBDE was approximately 7,500 tonnes, with significant consumption in North America. However, production has ceased in several regions due to environmental and health concerns associated with PBDEs .
Environmental Impact and Toxicological Studies
a. Persistence and Bioaccumulation
BDE-99 has been identified as a persistent organic pollutant (POP), meaning it remains in the environment for extended periods and can bioaccumulate in living organisms. Studies have shown that PBDEs can accumulate in human tissues and breast milk, raising concerns about their potential health effects on humans and wildlife .
b. Health Effects
Toxicological evaluations indicate that exposure to BDE-99 may lead to various health issues, including liver toxicity and endocrine disruption. Animal studies have reported neurobehavioral changes following exposure during critical developmental periods . The compound is not classified as a human carcinogen; however, its long-term effects remain a subject of ongoing research.
Regulatory Status
Due to the health risks associated with PBDEs, including BDE-99, regulatory measures have been implemented globally. For instance:
- European Union : The production and use of pentaBDE have been banned since 2005.
- United States : Similar restrictions have been enacted to limit exposure to these compounds .
Case Studies
a. Biomonitoring Data Utilization
A case study highlighted the use of biomonitoring data to assess human exposure risks associated with PBDEs. This study illustrated the challenges of gathering comprehensive exposure data due to the compound's persistence and the limited availability of human biomonitoring studies .
b. Environmental Monitoring
Another case study focused on monitoring PBDE levels in aquatic environments, revealing significant bioaccumulation in fish species. This study underscored the ecological risks posed by BDE-99 and similar compounds .
Data Tables
The following table summarizes key information regarding the applications and regulatory status of 2,3,3',4,5'-Pentabromodiphenyl ether.
| Application Area | Description | Regulatory Status |
|---|---|---|
| Flame Retardants | Used in flexible polyurethane foams | Banned in EU since 2005 |
| Electronics | Previously used in circuit boards | Restricted use in many regions |
| Environmental Monitoring | Detected in human tissues and breast milk | Ongoing monitoring required |
| Toxicological Studies | Linked to liver toxicity and endocrine disruption | Under continuous research |
Vergleich Mit ähnlichen Verbindungen
Key Structural Features and Implications
- 2,3,3',4,5'-Pentabromodiphenyl Ether : Bromines at the 2,3,3',4,5' positions create steric hindrance and reduce metabolic flexibility compared to ortho-substituted congeners like BDE-100 (2,2',4,4',6-) .
- BDE-100 (2,2',4,4',6-) : Additional ortho-bromine (position 6) slows cytochrome P450-mediated metabolism, increasing environmental persistence .
Table 1: Physicochemical Properties of Selected PBDEs
| Congener | Molecular Formula | Molecular Weight (g/mol) | Bromine Positions | log Kow | Water Solubility (μg/L) |
|---|---|---|---|---|---|
| 2,3,3',4,5'-Penta | C₁₂H₅Br₅O | 564.68 | 2,3,3',4,5' | ~6.8* | <1* |
| BDE-99 | C₁₂H₅Br₅O | 564.68 | 2,2',4,4',5 | 7.0 | 0.3–1.2 |
| BDE-100 | C₁₂H₅Br₅O | 564.68 | 2,2',4,4',6 | 6.8 | 0.5–1.0 |
| BDE-47 (Tetra) | C₁₂H₆Br₄O | 485.79 | 2,2',4,4' | 6.8 | 1.4–3.0 |
*Estimated based on structural analogs .
Environmental Persistence and Long-Range Transport
- Overall Persistence (POV) : PBDEs with higher bromination (e.g., decaBDE) exhibit longer half-lives but degrade into lower-brominated forms like pentabrominated congeners .
- Long-Range Transport Potential (LRTP): BDE-99 (pentabromo) has LRTP metrics comparable to PCBs, with characteristic travel distances exceeding 3,000 km . The 2,3,3',4,5'-congener likely shares similar transport behavior due to comparable molecular weight and vapor pressure .
Toxicity and Bioaccumulation
Acute and Chronic Toxicity
- Endocrine Disruption : Lower-brominated PBDEs (e.g., BDE-47) exhibit stronger thyroid hormone disruption via receptor binding, while pentabrominated congeners like BDE-99 induce hepatic enzyme activity and developmental neurotoxicity .
- Structural analogs like 2,3,3',4,5'-pentabromo may share similar pathways due to bromine-induced oxidative stress .
Bioaccumulation Factors (BAFs)
- BDE-99 : BAFs range from 10,000–50,000 in aquatic organisms .
- 2,3,3',4,5'-Pentabromo: Limited data, but estimated BAFs of ~8,000–30,000 based on log Kow .
Metabolic Pathways and Degradation
- Hydroxylation : Cytochrome P450 2B6 primarily metabolizes pentabrominated PBDEs (e.g., BDE-100) into hydroxylated metabolites (OH-PBDEs), which exhibit enhanced endocrine-disrupting activity .
- Debromination : Anaerobic degradation of higher brominated PBDEs (e.g., decaBDE) yields pentabrominated congeners, increasing toxicity .
- Structural Influence : The 2,3,3',4,5'-substitution pattern may hinder metabolic cleavage compared to ortho-rich isomers like BDE-100, prolonging its environmental residence .
Vorbereitungsmethoden
Bromination of Diphenyl Ether
The most direct route involves the bromination of diphenyl ether under controlled conditions. This classical approach uses elemental bromine in a solvent-free or solvent-mediated environment, often with gradual temperature control to favor selective substitution.
Reaction Conditions : Bromination typically begins at ambient temperature with a slight excess of bromine (4–10% excess preferred to avoid overbromination) and gradual heating up to around 60°C to maintain the reaction medium in liquid form and promote reaction completion.
Agitation and Temperature Control : Continuous stirring during bromine addition and gradual temperature increase are critical to ensure uniform bromination and suppress formation of undesired isomers.
Purification : Post-reaction, excess bromine is removed by passing air or inert gas over the reaction mixture at elevated temperatures (60–70°C). The crude product is then purified by methanol digestion, agitation at reflux, cooling, filtration, and drying to yield high-purity brominated diphenyl ethers.
This method is well-documented for related brominated diphenyl ethers and can be adapted for pentabrominated congeners by controlling bromine equivalents and reaction parameters.
Synthesis via Bromodiphenyliodonium Salts
A more advanced and selective synthetic method involves the use of hexabromodiphenyliodonium salts as intermediates. These salts are prepared by bromination of diphenyl ether derivatives followed by formation of the iodonium salt, which then undergoes coupling reactions with bromophenols to yield specific PBDE congeners, including pentabrominated species.
Advantages : This method allows regioselective introduction of bromine atoms, enabling synthesis of congeners with specific substitution patterns such as 2,3,3',4,5'.
Process Highlights : The preparation of three hexabromodiphenyliodonium salts (2,2’,3,3’,4,4’-, 2,2’,4,4’,5,5’-, and 2,2’,4,4’,6,6’-hexabromodiphenyliodonium salts) facilitates the synthesis of PBDE congeners with 2,3,4-, 2,4,5-, and 2,4,6-tribromo substitution patterns on phenyl rings.
Outcome : Using this approach, 18 PBDE congeners, including pentabrominated ones, were synthesized for the first time with high purity and yield.
Reduction of Higher Brominated Diphenyl Ethers
Another approach involves the controlled reduction of higher brominated diphenyl ethers such as decabromodiphenyl ether to yield nona- and pentabrominated congeners. This method relies on selective debromination under reducing conditions.
Process : Decabromodiphenyl ether is subjected to reductive conditions that remove specific bromine atoms, producing pentabromodiphenyl ethers among other congeners.
Applications : This method is useful for generating authentic reference standards for environmental and toxicological studies.
Comparative Data on PBDE Congeners Preparation
Detailed Research Findings
Regioselectivity : The use of bromodiphenyliodonium salts enables selective bromination at positions that are otherwise challenging to functionalize via direct bromination, leading to pure 2,3,3',4,5'-pentabromodiphenyl ether with minimal isomeric impurities.
Reaction Optimization : Gradual temperature increase during bromination maintains the reaction medium in a liquid state and minimizes side reactions, enhancing yield and purity.
Purification Techniques : Methanol digestion and filtration are effective in removing residual bromine and impurities, yielding crystalline products with melting points consistent with literature values.
Authentic Standards Production : Synthesized pentabrominated diphenyl ethers serve as reference standards for environmental monitoring and toxicological studies, supporting analytical method development.
Summary Table of Preparation Conditions for this compound
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting Material | Diphenyl ether or brominated intermediates | Purity affects final product quality |
| Bromine Equivalents | Slight excess (4–10%) | Avoids overbromination |
| Temperature Profile | Start at room temperature, ramp to ~60°C | Maintains liquid phase, controls reaction rate |
| Reaction Time | Several hours until HBr evolution ceases | Ensures complete bromination |
| Purification | Methanol digestion, reflux, filtration | Removes excess bromine and impurities |
| Product Form | White crystalline solid | Melting point ~60-62°C for related compounds |
Q & A
Q. What analytical methods are recommended for quantifying BDE-99 in environmental matrices, and how are inter-laboratory variabilities addressed?
Gas chromatography-triple quadrupole mass spectrometry (GC-QqQ-MS) is the gold standard for detecting BDE-99 at trace levels. Calibration requires certified reference standards (e.g., 50 μg/mL solutions in methanol or nonane) to ensure precision . Inter-laboratory variability is minimized by adhering to protocols from the U.S. EPA’s IRIS program and using congener-specific isotope dilution . Regular participation in proficiency testing programs (e.g., NIST-certified materials) is critical for quality assurance .
Q. How does BDE-99’s environmental persistence compare to other PBDE congeners, and what factors influence its degradation?
BDE-99 exhibits moderate persistence in soil (half-life ~8 weeks under aerobic conditions) but strong sorption to organic matter (Koc = 125,000), limiting mobility . Degradation pathways include photolysis, microbial dehalogenation, and reductive debromination, though these processes are slower than for lower-brominated congeners like BDE-47 . Soil type (clay vs. sand) and organic carbon content significantly affect degradation rates .
Q. What are the established toxicity endpoints for BDE-99 in mammalian models, and how are these studies designed?
Chronic rodent studies (e.g., 90-day oral exposure in Sprague-Dawley rats) identify hepatotoxicity, thyroid disruption, and neurodevelopmental effects as primary endpoints. Doses typically range from 1–100 mg/kg/day, with endpoints measured via histopathology, serum hormone analysis (T3/T4), and behavioral assays . The U.S. EPA’s reference dose (RfD) for BDE-99 is 0.1 mg/kg-day, derived from no-observed-adverse-effect levels (NOAELs) in these studies .
Q. How is BDE-99 detected in human biomonitoring studies, and what are key exposure biomarkers?
Lipid-adjusted serum or breast milk analyses using GC-MS are standard. BDE-99’s lipophilicity (log Kow ~8.3) necessitates solid-phase extraction and cleanup steps to remove co-eluting lipids . Key biomarkers include its parent compound and metabolites like OH-BDE-99, which correlate with endocrine disruption risks .
Advanced Research Questions
Q. How do modeling frameworks reconcile discrepancies between predicted and observed BDE-99 concentrations in environmental media?
Dynamic multimedia fate models (e.g., BETR-EVn) predict atmospheric BDE-99 peaked in 1997 with a half-life of 4.8 years, but underestimate soil concentrations by ~50%. Discrepancies arise from incomplete emission inventories and uncertainties in degradation rates . Bayesian calibration using regional monitoring data (e.g., Great Lakes vs. Arctic samples) improves model accuracy .
Q. What experimental strategies resolve contradictions in BDE-99’s endocrine disruption mechanisms across in vitro and in vivo studies?
Discrepancies in thyroid receptor (TR) binding affinity (in vitro) versus whole-organism effects (in vivo) are addressed using metabolomics to identify competing pathways (e.g., UDP-glucuronosyltransferase induction) . Co-dosing with thyroxine (T4) in zebrafish models clarifies dose-response relationships disrupted by feedback loops .
Q. How do congener-specific interactions in PBDE mixtures alter BDE-99’s bioavailability and toxicity?
Synergistic effects with BDE-47 (dominant in pentaBDE mixtures) enhance hepatic CYP450 induction by 30–40% compared to BDE-99 alone. Competitive sorption in lipid bilayers and protein binding sites is quantified using fluorescent probes and molecular docking simulations .
Q. What methodological challenges arise in quantifying BDE-99’s bound residues in soil, and how are they mitigated?
Bound residues (up to 25% after 8 weeks) require sequential extraction with organic solvents (hexane:acetone) and isotopic tracing (14C-labeled BDE-99) to differentiate bioavailable fractions. NMR and XANES spectroscopy characterize covalent bonding to humic acids .
Q. How do regional regulatory frameworks (e.g., Stockholm Convention vs. U.S. EPA) influence BDE-99 research priorities?
The Stockholm Convention’s emphasis on emission inventories contrasts with the U.S. EPA’s focus on hazard characterization. Harmonizing protocols for soil monitoring (e.g., ISO 10381-6) and aligning toxicity testing with OECD Guidelines 453/443 are critical for global data comparability .
Methodological Tables
Table 1. Key Physicochemical Properties of BDE-99
| Property | Value |
|---|---|
| Molecular Formula | C12H5Br5O |
| Molecular Weight | 564.68 g/mol |
| Log Kow | 8.3 (estimated) |
| Vapor Pressure | 7.2 × 10⁻⁶ Pa (25°C) |
| Water Solubility | 0.014 μg/L (20°C) |
Table 2. Comparison of BDE-99 Concentrations in Global Human Populations
| Region | Median Serum Concentration (ng/g lipid) | Dominant Congener Ratio (BDE-99:BDE-47) |
|---|---|---|
| United States | 35 | 1:1.2 |
| Europe | 2 | 1:3.5 |
| Arctic | 0.5 | 1:5.8 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
